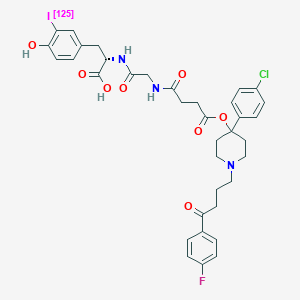
Haloperidol-succinylglycyliodotyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloperidol-succinylglycyliodotyrosine, also known as HSGIT, is a synthetic peptide that has been widely used in scientific research. It is a derivative of haloperidol, a well-known antipsychotic drug that is used to treat schizophrenia and other mental illnesses. HSGIT has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
Mechanism Of Action
Haloperidol-succinylglycyliodotyrosine acts as a dopamine D2 receptor antagonist and inhibits the release of dopamine in the brain. It also modulates the activity of other neurotransmitters, such as serotonin and acetylcholine. Haloperidol-succinylglycyliodotyrosine has been found to have a high affinity for the dopamine D2 receptor, which is important for its therapeutic effects.
Biochemical And Physiological Effects
Haloperidol-succinylglycyliodotyrosine has been shown to have a range of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of ion channels, and the regulation of neurotransmitter release. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Haloperidol-succinylglycyliodotyrosine in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for investigating the role of the dopamine system in addiction and other neurological disorders. However, one limitation of Haloperidol-succinylglycyliodotyrosine is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for research on Haloperidol-succinylglycyliodotyrosine, including the development of new synthetic methods, the investigation of its therapeutic potential for neurological disorders, and the study of its effects on other neurotransmitter systems. Additionally, the use of Haloperidol-succinylglycyliodotyrosine in combination with other drugs may provide new insights into the mechanisms of action of these drugs and lead to the development of new treatments for neurological disorders.
Synthesis Methods
Haloperidol-succinylglycyliodotyrosine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise assembly of the peptide chain on a solid support, while SPPS involves the synthesis of the peptide in solution. The most commonly used method for synthesizing Haloperidol-succinylglycyliodotyrosine is SPPS, which involves the use of a resin-bound amino acid derivative and a coupling reagent.
Scientific Research Applications
Haloperidol-succinylglycyliodotyrosine has been used in a variety of scientific research applications, including the study of dopamine receptors, the regulation of neurotransmitter release, and the modulation of ion channels. It has also been used to investigate the role of the dopamine system in addiction and to develop new treatments for neurological disorders.
properties
CAS RN |
113579-02-5 |
|---|---|
Product Name |
Haloperidol-succinylglycyliodotyrosine |
Molecular Formula |
C36H38ClFIN3O8 |
Molecular Weight |
820.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C36H38ClFIN3O8/c37-26-8-6-25(7-9-26)36(15-18-42(19-16-36)17-1-2-30(43)24-4-10-27(38)11-5-24)50-34(47)14-13-32(45)40-22-33(46)41-29(35(48)49)21-23-3-12-31(44)28(39)20-23/h3-12,20,29,44H,1-2,13-19,21-22H2,(H,40,45)(H,41,46)(H,48,49)/t29-/m0/s1/i39-2 |
InChI Key |
XHKXCHGHXOESJD-SMBCXQLFSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)N[C@@H](CC3=CC(=C(C=C3)O)[125I])C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Other CAS RN |
113579-02-5 |
synonyms |
haloperidol-succinylglycyliodotyrosine HSGTI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



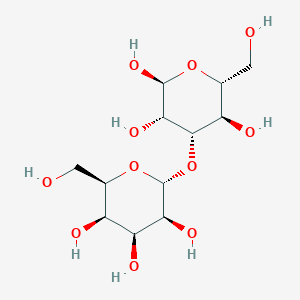
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
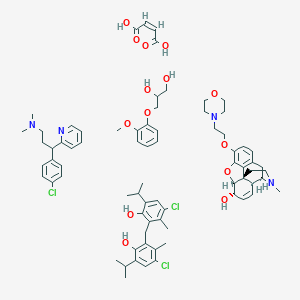
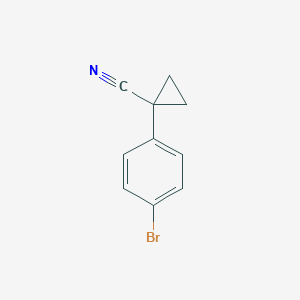
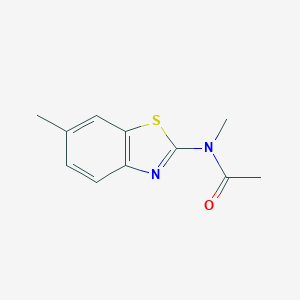
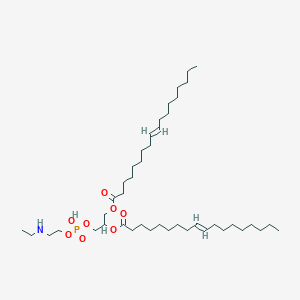
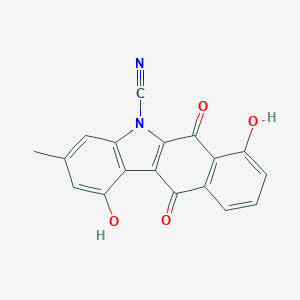
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
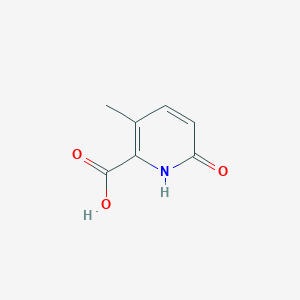
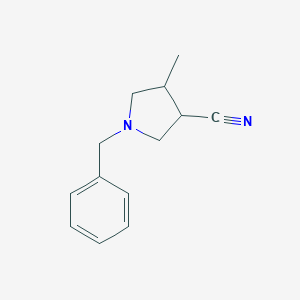
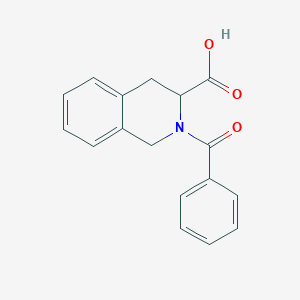
![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)
acetate](/img/structure/B56186.png)